molecular formula C7H7FN2O2 B14791801 2,6-Diamino-4-fluorobenzoic acid

2,6-Diamino-4-fluorobenzoic acid

Cat. No.: B14791801
M. Wt: 170.14 g/mol
InChI Key: HLSUBPBKSRDFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diamino-4-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzoic acid, where two amino groups are substituted at the 2nd and 6th positions, and a fluorine atom is substituted at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method involves the preparation of 2-amino-4-fluorobenzoic acid from 4-fluorobenzyl alcohol, which is then further reacted to introduce the second amino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include fluoride salts for fluorination, acyl chlorides for amide formation, and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, condensation with acyl chlorides can yield amides, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

2,6-Diamino-4-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-diamino-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-fluorobenzoic acid
  • 2,6-Dimethylbenzoic acid
  • 4-Fluorobenzoic acid

Uniqueness

2,6-Diamino-4-fluorobenzoic acid is unique due to the presence of both amino and fluorine substituents on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2,6-diamino-4-fluorobenzoic acid

InChI

InChI=1S/C7H7FN2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,9-10H2,(H,11,12)

InChI Key

HLSUBPBKSRDFAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)N)F

Origin of Product

United States

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